molecular formula C14H20N2O2 B104068 Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate CAS No. 164148-92-9

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate

Cat. No. B104068
M. Wt: 248.32 g/mol
InChI Key: OLOIFCYZWOTWRO-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that is structurally related to a variety of synthetic intermediates and pharmaceutical agents. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions. The isoquinoline moiety is a structural component found in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high selectivity and yield. For instance, an improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . Another example is the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug synthesis, which involved condensation followed by cyclodehydration and hydrolysis . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to imidazoquinolines and isoquinolines, demonstrating the versatility of tert-butyl compounds in complex syntheses .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by X-ray analysis, revealing stabilizing aromatic π-stacking interactions and hydrogen bonds . Similarly, the crystal and molecular structure of a thienopyridine derivative was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then be further modified through reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation . This demonstrates the reactivity of tert-butyl-protected compounds in cycloadditions and subsequent transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by their functional groups and molecular structure. For example, intramolecular charge transfer and dual fluorescence were observed in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, indicating that the tert-butyl group can affect the electronic properties of a molecule . The thermal, X-ray, and DFT analyses of thienopyridine derivatives provided insights into their stability and intramolecular interactions, which are crucial for understanding their behavior in different conditions .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate has been utilized in various chemical syntheses and as a reagent. For example, Saito et al. (2009) and Saito et al. (2006) discussed its use as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines, offering chemoselective reactions under mild conditions (Saito et al., 2009) (Saito et al., 2006).

Use in Synthesis of Marine Drug Intermediates

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug synthesis, showing the role of similar compounds in the development of potential antitumor agents (Li et al., 2013).

Application in Cascade Reactions

Ivanov (2020) demonstrated the use of tert-butyl derivatives in cascade reactions forming complex organic structures, highlighting the versatility of these compounds in synthetic organic chemistry (Ivanov, 2020).

Contribution to Medicinal Chemistry

The compound's relevance in medicinal chemistry is evidenced by O’Neill et al. (2009), who discussed its role in the development of a novel 4-aminoquinoline antimalarial drug, showing its potential in drug development (O’Neill et al., 2009).

Exploration in Organic Chemistry

Other studies, such as those by Moskalenko & Boev (2014) and Li & Yang (2005), explored its chemical transformations and annulation reactions, further demonstrating its utility in diverse organic synthesis applications (Moskalenko & Boev, 2014) (Li & Yang, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIFCYZWOTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373344
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate

CAS RN

164148-92-9
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

59 g (0.16 mol) of 7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-carboxylic acid tert-butyl ester, 10 g of 5% palladium on calcium carbonate and 49 g of ammonium acetate in 1 liter of acetic acid was hydrogenated on a Parr shaker for 5 hrs. The reaction was filtered through CELITE®concentrated, basified to pH 12 with 4N sodium hydroxide and extracted with methylene chloride. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to yield 40 g of an oil.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

The 6-nitro-3,4-dihydro-1H-isoquinoline2-carboxylic acid tert-butyl ester (82 mg, 0.29 mmol) in THF (2 mL) was hydrogenated with 5% Pt-C (50% water wet, 10 mg) at 50 psi for 5 hrs. The catalyst was filtered off, the solvent was removed under vacuum and the residue chromatographed on silica with ethyl acetate/hexanes to give 42 mg (57%) of the title product.
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Yang, M Hu, Y Chen, M Xiang, M Tang… - Journal of Medicinal …, 2020 - ACS Publications
In this study, we described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 (Janus kinase 2) inhibitors. Systematic exploration of the …
Number of citations: 10 pubs.acs.org
W Lu, J Wang, Y Li, H Tao, H Xiong, F Lian… - European Journal of …, 2019 - Elsevier
Transcriptional enhancer associated domain family members (TEADs) are the most important downstream effectors that play the pivotal role in the development, regeneration and tissue …
Number of citations: 55 www.sciencedirect.com
N Luise, EW Wyatt, GJ Tarver… - European Journal of …, 2019 - Wiley Online Library
An efficient hydrogenation protocol under continuous flow conditions was developed for the synthesis of underrepresented semi‐saturated bicyclic fragments containing highly sp 3 ‐…
H Zahid, CR Buchholz, M Singh… - Journal of medicinal …, 2021 - ACS Publications
The nucleosome remodeling factor (NURF) alters chromatin accessibility through interactions with its largest subunit,the bromodomain PHD finger transcription factor BPTF. BPTF is …
Number of citations: 8 pubs.acs.org

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